molecular formula C₅¹³C₃H₁₅NO₂ B1164049 rac 4,5-Dehydro Pregabalin-13C3

rac 4,5-Dehydro Pregabalin-13C3

Cat. No.: B1164049
M. Wt: 160.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 4,5-Dehydro Pregabalin-13C3 (CAS 1391054-71-9) is a high-purity, carbon-13 labeled stable isotope of the Pregabalin-related impurity, 4,5-Dehydropregabalin . This compound is supplied as a racemic mixture and serves as a critical Certified Reference Material (CRM) for analytical method development, validation (AMV), and Quality Control (QC) in the pharmaceutical analysis of Pregabalin, particularly for Abbreviated New Drug Applications (ANDAs) . Pregabalin itself is a prominent therapeutic agent, a ligand for the α₂δ subunit of voltage-gated calcium channels, which acts to modulate the release of several neurotransmitters . As such, this compound is an essential tool for researchers studying the drug's metabolism, stability, and impurity profiles. The incorporation of three carbon-13 atoms provides a distinct mass signature (Molecular Formula: C5¹³C3H15NO2, Molecular Weight: 160.19) , making it ideal for use as an internal standard in advanced mass spectrometry-based assays. This allows for the highly sensitive and accurate quantification of the unlabeled impurity in active pharmaceutical ingredients (APIs), thereby ensuring drug safety and efficacy. The product is characterized for identity and purity. It is recommended to be stored desiccated and refrigerated at 2-8°C to ensure long-term stability . This material is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₅¹³C₃H₁₅NO₂

Molecular Weight

160.19

Synonyms

3-(Aminomethyl)-5-methyl-4-hexenoic Acid-13C3;  4,5-Dehydropregabalin-13C3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares rac 4,5-Dehydro Pregabalin-13C3 with structurally related compounds, including non-isotopic analogs and degradation products:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Primary Use
This compound C₈H₁₅¹³C₃NO₂ 216576-74-8 160.2 ¹³C-labeled; 4,5-unsaturation Analytical internal standard
rac 4,5-Dehydro Pregabalin C₈H₁₅NO₂ 216576-74-8 157.2 4,5-unsaturation Metabolite/degradation study reference
rac 5,6-Dehydro Pregabalin C₈H₁₅NO₂ 1136478-30-2 157.2 5,6-unsaturation Comparative pharmacokinetic studies
rac 5,6-Dehydro Pregabalin-13C3 C₈H₁₅¹³C₃NO₂ Not provided 160.2 ¹³C-labeled; 5,6-unsaturation Isotopic tracing in metabolism
Pregabalin C₈H₁₇NO₂ 148553-50-8 159.2 Fully saturated backbone Anticonvulsant/analgesic drug
(4RS)-4-Isobutylpyrrolidin-2-one C₈H₁₅NO Not provided 141.2 Lactam ring (pyrrolidin-2-one) Degradation impurity in formulations

Key Differences and Research Findings

  • Isotopic Labeling: this compound and its 5,6-dehydro counterpart are distinguished by their ¹³C labeling, which enhances detection sensitivity in mass spectrometry by eliminating isotopic overlap with endogenous analytes .
  • Positional Isomerism : The 4,5- vs. 5,6-dehydro variants differ in double bond placement. This structural variation may influence metabolic stability; for example, 4,5-dehydro derivatives are more resistant to enzymatic oxidation compared to 5,6-dehydro isomers .
  • Degradation Products : The lactam impurity (4-Isobutylpyrrolidin-2-one) forms via intramolecular cyclization of pregabalin under thermal or acidic conditions. Unlike this compound, this lactam lacks the carboxylic acid group critical for pregabalin’s pharmacological activity .
  • Pharmacological Relevance : While pregabalin binds to voltage-gated calcium channels (α2δ subunits) to exert analgesic effects, the dehydro and lactam derivatives show negligible binding affinity, limiting their therapeutic utility .

Preparation Methods

Azide Intermediate Pathway

The azide-based method, adapted from US Patent 5,563,175, involves:

  • Allylic Bromination : 3-Cyano-5-methylhex-4-enoic acid ethyl ester undergoes bromination at the allylic position using N-bromosuccinimide (NBS).

  • Azide Substitution : Bromide displacement with sodium azide yields the azide intermediate.

  • Staudinger Reduction : Triphenylphosphine converts the azide to an iminophosphorane, hydrolyzed to the primary amine.

  • Hydrolysis : Acidic hydrolysis of the ester group produces rac 4,5-dehydro pregabalin.

Isotopic Incorporation : To synthesize the 13C3 variant, 13C-labeled sodium cyanide replaces natural cyanide in the initial nitrile formation step, introducing isotopes at the cyano carbon and adjacent positions.

Malonate Salt Route

US Patent 6,046,353 describes a malonate-mediated synthesis:

  • Malonate Alkylation : Diethyl malonate is alkylated with 3-bromo-5-methylhex-4-ene, forming a substituted malonate ester.

  • Decarboxylation : Basic hydrolysis and decarboxylation yield the unsaturated carboxylic acid.

  • Aminomethylation : The acid undergoes reductive amination with formaldehyde and ammonium acetate to introduce the aminomethyl group.

Isotopic Strategy : Using 13C-labeled diethyl malonate ensures isotopic enrichment at the β-carbon of the carboxylic acid moiety.

Hofmann Rearrangement Approach

This method, detailed in US Patent 5,616,793, involves:

  • Amide Formation : 5-Methylhex-4-enoic acid is converted to its amide derivative.

  • Hofmann Rearrangement : Treatment with bromine and sodium hydroxide generates an intermediate isocyanate.

  • Hydrolysis : Acidic hydrolysis yields rac 4,5-dehydro pregabalin.

Labeling : 13C incorporation at the amide carbonyl carbon ensures isotopic retention through rearrangement.

Isotopic Labeling Techniques

Challenges in Isotopic Purity

  • Isotopic Dilution : Unlabeled reagents may dilute 13C content. Solutions include using excess labeled reagents and optimizing reaction stoichiometry.

  • Stereochemical Integrity : Racemization during synthesis requires careful control of reaction pH and temperature.

Analytical Characterization

Mass Spectrometry

  • High-Resolution MS : Confirms molecular ion peaks at m/z 160.19 (M+H)+, with isotopic clusters verifying 13C3 incorporation.

  • Fragmentation Patterns : Distinct peaks at m/z 143.1 (loss of NH₃) and 115.0 (loss of COOH) validate the structure.

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 175.6 (COOH), δ 125.8 (C=C), and δ 40.2 (CH₂NH₂) confirm functionality. Isotopic shifts (~1–3 ppm) distinguish 13C-labeled carbons.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Reuse : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce costs in multi-step syntheses.

  • Waste Minimization : Recycling unreacted 13C-labeled intermediates improves yield and cost-effectiveness.

Regulatory Compliance

  • Impurity Profiling : USP standards mandate <0.1% of related substances (e.g., lactam derivatives).

  • Isotopic Authentication : Batch-specific 13C enrichment must meet >99% isotopic purity for clinical studies .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for rac 4,5-Dehydro Pregabalin-13C3, and how do isotopic labeling protocols influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing a conjugated 4,5-dehydro modification to the pregabalin backbone, followed by isotopic labeling with ¹³C₃ at specific carbon positions. Key steps include catalytic dehydrogenation and chromatographic purification (e.g., reverse-phase HPLC) to achieve >95% purity . Isotopic labeling requires precise stoichiometric control to avoid isotopic dilution, which can compromise mass spectrometry sensitivity. Reaction optimization via factorial design (e.g., varying temperature, catalyst loading) is recommended to maximize yield .

Q. How does the 4,5-dehydro modification impact the compound’s physicochemical properties compared to native pregabalin?

  • Methodological Answer : The conjugated double bond introduced by dehydrogenation reduces conformational flexibility, altering solubility and logP values. Computational modeling (e.g., DFT calculations) can predict electronic effects on polarity, while experimental validation via HPLC retention time analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) quantifies hydrophobicity shifts . Stability studies under varying pH and temperature conditions are critical to assess degradation pathways .

Q. What analytical techniques are recommended for characterizing This compound and verifying isotopic enrichment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming the molecular ion ([M+H]⁺ at m/z 160.12 for ¹³C₃-labeled species) and isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, validates the position of isotopic labels. For quantification, isotope dilution assays using a stable isotope-labeled internal standard (e.g., deuterated analogs) minimize matrix effects in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for This compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from differences in enzyme activity (e.g., cytochrome P450 isoforms) across models. A tiered approach is recommended:

  • Step 1 : Validate metabolic pathways using recombinant CYP enzymes to isolate specific isoform contributions.
  • Step 2 : Cross-validate findings in hepatocyte vs. microsomal systems to account for cellular context effects.
  • Step 3 : Apply kinetic modeling (e.g., Michaelis-Menten) to quantify intrinsic clearance rates.
    Statistical tools like ANOVA with post-hoc Tukey tests can identify significant inter-model variability .

Q. What theoretical frameworks guide the study of This compound’s binding affinity to calcium channels?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories provide insights into the structural impact of the 4,5-dehydro modification. The “induced-fit” model explains how reduced backbone flexibility may alter binding pocket interactions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Link these findings to broader neuropharmacological theories, such as voltage-gated calcium channel modulation in chronic pain pathways .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

  • Methodological Answer : Employ a parallel-group design with staggered dosing regimens in rodent models. Key parameters:

  • PK : Plasma concentration-time profiles (LC-MS/MS quantification).
  • PD : Behavioral assays (e.g., von Frey filament tests for analgesia).
    Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure-response relationships. Address inter-individual variability via population PK-PD approaches. Ensure adherence to NIH guidelines for preclinical reporting to enhance reproducibility .

Q. What methodological strategies mitigate challenges in detecting low-abundance This compound metabolites in complex biological matrices?

  • Methodological Answer : Implement two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (MS/MS) to enhance separation resolution. Use data-dependent acquisition (DDA) modes for untargeted metabolite profiling. For targeted analysis, develop scheduled multiple reaction monitoring (MRM) transitions based on predicted metabolite structures (e.g., hydroxylated or glucuronidated derivatives). Matrix-matched calibration curves and blank subtraction minimize background interference .

Theoretical and Contradiction Analysis

Q. How does the 4,5-dehydro modification align with or challenge existing structure-activity relationship (SAR) models for gabapentinoids?

  • Methodological Answer : Traditional SAR models emphasize the importance of a rigid cyclohexane ring in pregabalin for binding to α2δ subunits. The 4,5-dehydro modification introduces planar rigidity, which may enhance binding but reduce bioavailability due to increased hydrophobicity. Test this hypothesis via comparative MD simulations and in situ intestinal perfusion assays. Contradictions in published SAR data should be analyzed using meta-regression techniques to identify confounding variables (e.g., assay type, species differences) .

Q. What experimental designs address conflicting reports on the compound’s off-target effects in neuronal cells?

  • Methodological Answer : Apply a multi-omics approach:

  • Transcriptomics : RNA-seq to map gene expression changes.
  • Proteomics : SILAC-labeled quantitative proteomics to identify dysregulated pathways.
  • Functional assays : High-content screening (HCS) for neurite outgrowth or calcium flux.
    Integrate findings using pathway enrichment tools (e.g., DAVID, STRING) to distinguish primary targets from secondary effects. Reconcile contradictions by stratifying data based on cell type (e.g., primary neurons vs. immortalized lines) and exposure duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.